2-(4-Ethylphenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Antitumor Evaluation
2-(4-Ethylphenyl)-1,3-thiazolidine derivatives have been studied for their potential antioxidant and antitumor activities. Research by Gouda and Abu-Hashem (2011) explored the synthesis of various thiazolidine derivatives, including those related to this compound, assessing their antioxidant and antitumor properties. Some of these compounds exhibited promising activities in this regard (Gouda & Abu-Hashem, 2011).
ERK1/2 Inhibitors in Cancer Treatment
A study by Li et al. (2009) investigated analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a compound related to this compound, for their role as ERK1/2 inhibitors in human leukemia cells. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis, which are crucial aspects of cancer treatment (Li et al., 2009).
Calcium Antagonist and Antioxidant Activity
Research by Kato et al. (1999) explored derivatives of thiazolidinone, similar to this compound, focusing on their application as calcium antagonists with antioxidant activity. These compounds demonstrated significant potential in the regulation of calcium and oxidative stress, which are vital in various pathological conditions (Kato et al., 1999).
Antimicrobial Properties
The antimicrobial properties of thiazolidinone derivatives, including those related to this compound, were explored in a study by Gouda et al. (2010). These compounds showed promising antimicrobial activities, indicating their potential in the treatment of infections (Gouda et al., 2010).
Mechanism of Action
Target of Action
Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with the receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s worth noting that related compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Related compounds have been associated with the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Related compounds have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . For example, certain complexes showed good radical scavenging power and inflammation inhibition power .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-6,11-12H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVTIOCKRYZIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594819 |
Source
|
Record name | 2-(4-Ethylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145300-46-5 |
Source
|
Record name | 2-(4-Ethylphenyl)thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145300-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.